An In-Depth Technical Guide to the Physicochemical Data of 1-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride (CAS 16015-69-3) for Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Data of 1-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride (CAS 16015-69-3) for Medicinal Chemistry
A Note on Chemical Identification: It is critically important to clarify that the Chemical Abstracts Service (CAS) Registry Number® 16015-69-3 unambiguously identifies the compound 1-(3-(Trifluoromethyl)phenyl)piperazine hydrochloride .[1][2][3][4][5][6] This guide will focus exclusively on the physicochemical data for this specific molecule, often abbreviated as TFMPP HCl.
Section 1: Introduction to TFMPP HCl and the Primacy of Physicochemical Data in Drug Discovery
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a piperazine derivative that has been investigated primarily for its effects on the central nervous system as a serotonin receptor agonist.[7][8][9] While it has seen use as a recreational drug, its value to medicinal chemists lies in its scaffold and the insights gained from its biological activity profile.[8][10] The hydrochloride salt, TFMPP HCl, is the form typically used in research settings due to its improved stability and solubility.
For any compound to advance from a preliminary hit to a viable drug candidate, a thorough understanding of its physicochemical properties is non-negotiable. These fundamental characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target.[11][12] Properties such as solubility, lipophilicity (logP), and the ionization constant (pKa) are pivotal in determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent.[13][14] Optimizing these parameters is a central tenet of medicinal chemistry, as it directly impacts bioavailability, target engagement, and potential off-target toxicity.[14][15] This guide provides a detailed overview of the core physicochemical data for TFMPP HCl and the established methodologies for their experimental determination.
Section 2: Core Physicochemical Data for TFMPP HCl
The essential physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)piperazine hydrochloride are summarized below. These values are critical for designing experiments, formulating solutions, and predicting the compound's behavior in biological systems.
| Property | Value | Source(s) |
| CAS Registry Number | 16015-69-3 | [1][2][3] |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | [3][16][] |
| Common Synonyms | TFMPP HCl, 1-(α,α,α-Trifluoro-m-tolyl)piperazine HCl | [1][2][10] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂ | [1][2][4] |
| Molecular Weight | 266.69 g/mol | [1][2][3] |
| Melting Point | 237 °C; 239-241 °C | [1][2] |
| Calculated logP (Free Base) | 2.3 | [7] |
| Water Solubility (HCl Salt) | Very Soluble (VS) | [1] |
| Methanol Solubility (HCl Salt) | Freely Soluble (FS) | [1] |
| Chloroform Solubility (HCl Salt) | Soluble (S) | [1] |
| Acetone Solubility (HCl Salt) | Slightly Soluble (SS) | [1] |
| UV Maximum Absorbance (Aqueous Acid) | 202 nm | [1] |
Section 3: The Medicinal Chemist's Perspective: Why These Properties Matter
Understanding the "why" behind these numbers is crucial for effective drug design.
-
Solubility: High aqueous solubility, as seen with the hydrochloride salt, is a significant advantage for a research compound.[1] It facilitates the preparation of stock solutions for in vitro assays and enables formulation for in vivo studies. Poor solubility is a primary cause of low bioavailability and can lead to unreliable assay results.[18]
-
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's affinity for a lipid-like environment (n-octanol) versus an aqueous one.[19] The calculated logP of 2.3 for the free base suggests that the neutral form of TFMPP has a moderate ability to cross biological membranes.[7] Lipophilicity is a double-edged sword; while essential for membrane permeation and target binding, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[11][14]
-
Ionization Constant (pKa): The pKa value dictates the extent to which a molecule is charged at a given pH. For a basic compound like TFMPP, the pKa will determine its charge state in different physiological compartments (e.g., stomach pH ~1-2, blood pH ~7.4). This charge state profoundly impacts solubility, permeability, and binding to the target protein. Manipulating the pKa of the basic amine in the piperazine ring is a key strategy for optimizing a molecule's overall ADMET properties.[14]
Section 4: Gold-Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical parameters.
Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the benchmark for determining the equilibrium (thermodynamic) solubility of a compound.[20][21] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid material.
Causality-Driven Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound (TFMPP HCl) is added to a vial containing a specific volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The excess solid is critical to ensure that the final solution is truly saturated, representing the thermodynamic equilibrium point.[20]
-
Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker) in a temperature-controlled environment (typically 25 °C or 37 °C) for an extended period, often 24 hours or more.[18][22][23] This prolonged agitation is necessary to allow the system to reach a true thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.
-
Phase Separation: After equilibration, the undissolved solid must be completely separated from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. High-speed centrifugation or filtration through a low-binding filter plate (e.g., 0.45 µm PVDF) is used.[18][22]
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][22] A pre-established calibration curve with known concentrations of the compound is used for accurate quantification.
Determination of Lipophilicity (logP) by the Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and water.[19][24]
Causality-Driven Protocol:
-
Phase Pre-saturation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., PBS, pH 7.4, for logD determination) are mixed and shaken vigorously overnight. This pre-saturation step is crucial to ensure that the two phases are mutually saturated at the start of the experiment, preventing volume changes during the partitioning process that would introduce error.[25] The phases are then allowed to separate completely.
-
Compound Introduction: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: The two phases are combined in a separation funnel or vial, shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, and then allowed to stand undisturbed until a sharp phase separation is observed.[24][26] This allows the compound to distribute between the two immiscible layers until it reaches equilibrium.
-
Sampling: A precise aliquot is carefully removed from each phase. Extreme care must be taken to avoid cross-contamination of the layers, which is a common source of error.[24]
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logP = log₁₀(P)
-
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining pKa values.[27][28][29] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Causality-Driven Protocol:
-
System Calibration: The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10). This ensures the accuracy of the pH measurements, which is the fundamental observable in this experiment.[27]
-
Sample Preparation: A precise amount of TFMPP HCl is dissolved in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[27][30] The solution is placed in a jacketed vessel to maintain a constant temperature, as pKa is temperature-dependent. The solution is often purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[27][30]
-
Titration: For a basic compound like TFMPP, the solution is first acidified with a strong acid (like HCl) to fully protonate the piperazine nitrogens. Then, a standardized strong base (like NaOH) is added in small, precise increments using an auto-burette.[30] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The recorded pH values are plotted against the volume of titrant added, generating a titration curve. The pKa is determined from the inflection point of this sigmoid curve.[29] Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[27]
Section 5: Conclusion
The physicochemical data for 1-(3-(Trifluoromethyl)phenyl)piperazine hydrochloride (CAS 16015-69-3) provide a foundational dataset for its application in medicinal chemistry and pharmacological research. The parameters of solubility, lipophilicity, and ionization are not merely abstract numbers but are direct predictors of a compound's potential success or failure within a biological system. The rigorous, causality-driven experimental protocols outlined herein represent the gold-standard approaches required to generate the high-quality, reliable data that underpins modern, data-driven drug discovery.
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Core Phenylpiperidine Scaffold
4-Aminophenylpiperidine
4-Hydroxyphenylpiperidine